molecular formula C19H30O6S B13728216 [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester

Cat. No.: B13728216
M. Wt: 386.5 g/mol
InChI Key: MPYPAORXGPRFRQ-UHFFFAOYSA-N
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Description

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the hexyl alcohol derivative, which is then reacted with toluene-4-sulfonyl chloride under basic conditions to form the toluene-4-sulfonyloxy derivative. This intermediate is then reacted with acetic acid tert-butyl ester in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfonyloxy group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester is unique due to its combination of aromatic and aliphatic structures, making it versatile for various chemical reactions and applications.

Properties

Molecular Formula

C19H30O6S

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl 2-[6-(4-methylphenyl)sulfonyloxyhexoxy]acetate

InChI

InChI=1S/C19H30O6S/c1-16-9-11-17(12-10-16)26(21,22)24-14-8-6-5-7-13-23-15-18(20)25-19(2,3)4/h9-12H,5-8,13-15H2,1-4H3

InChI Key

MPYPAORXGPRFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCOCC(=O)OC(C)(C)C

Origin of Product

United States

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